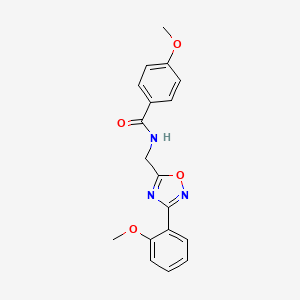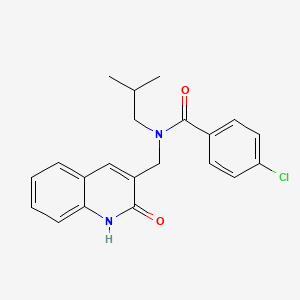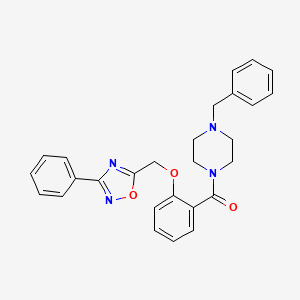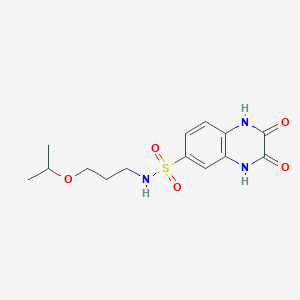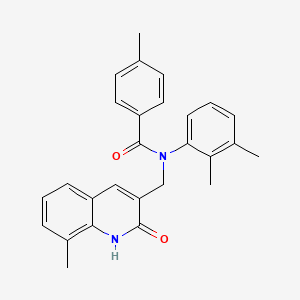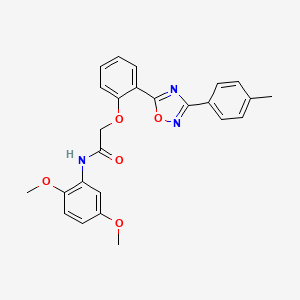
N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. DOXO-EMCH is a prodrug that is activated by enzymes present in the tumor microenvironment, leading to the release of the chemotherapeutic agent doxorubicin.
Mechanism of Action
The mechanism of action of DOXO-EMCH involves the selective activation of doxorubicin in the tumor microenvironment. The prodrug is designed to be stable in the bloodstream and extracellular matrix but is activated by enzymes present in the tumor cells, leading to the release of doxorubicin. Once activated, doxorubicin can intercalate into the DNA of the tumor cells, leading to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOXO-EMCH are primarily related to the activation of doxorubicin in the tumor cells. The release of doxorubicin leads to DNA damage and inhibition of DNA synthesis, which ultimately results in cell death. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, with minimal toxicity to normal tissues.
Advantages and Limitations for Lab Experiments
DOXO-EMCH has several advantages for lab experiments, including its selective activation in the tumor microenvironment, potent antitumor activity, and minimal toxicity to normal tissues. However, the prodrug has some limitations, including the need for specific enzymes present in the tumor microenvironment for activation, potential variability in enzyme expression between patients, and the potential for drug resistance.
Future Directions
For DOXO-EMCH research include optimizing the synthesis method to improve yield and purity, investigating the potential for combination therapy with other chemotherapeutic agents or immunotherapies, exploring the use of DOXO-EMCH in combination with targeted therapies, and investigating the potential for personalized medicine based on enzyme expression levels in individual patients. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DOXO-EMCH in humans.
In conclusion, DOXO-EMCH is a promising prodrug that has shown potent antitumor activity in preclinical studies. The selective activation of doxorubicin in the tumor microenvironment makes DOXO-EMCH a potential candidate for cancer therapy. However, further research is needed to optimize the synthesis method, evaluate the safety and efficacy in humans, and explore potential combination therapies.
Synthesis Methods
The synthesis of DOXO-EMCH involves several steps, including the preparation of the intermediate compounds. The first step involves the preparation of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,5-dimethoxyphenyl)ethanamine to obtain DOXO-EMCH. The synthesis of DOXO-EMCH has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
DOXO-EMCH has been extensively studied for its potential applications in cancer therapy. The prodrug is designed to exploit the differences between the tumor microenvironment and normal tissues, leading to selective activation of the chemotherapeutic agent doxorubicin in the tumor cells. DOXO-EMCH has been shown to exhibit potent antitumor activity in preclinical studies, both in vitro and in vivo, against a range of cancer types, including breast, ovarian, lung, and pancreatic cancer.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)24-27-25(33-28-24)19-6-4-5-7-21(19)32-15-23(29)26-20-14-18(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQANSNIGJOZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

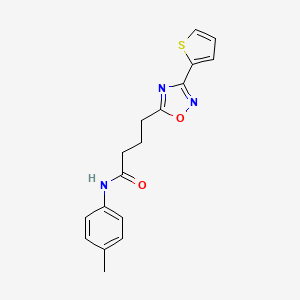
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
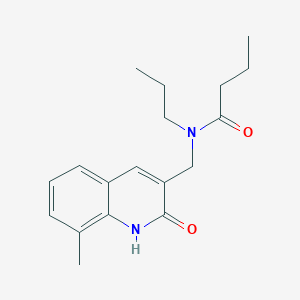
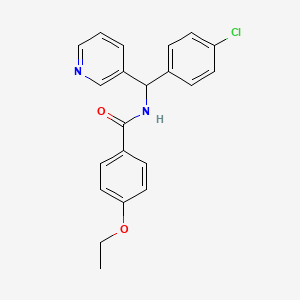
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)
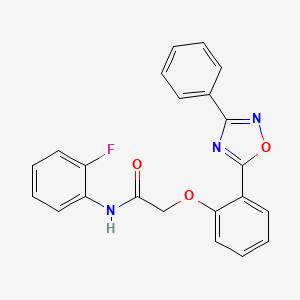

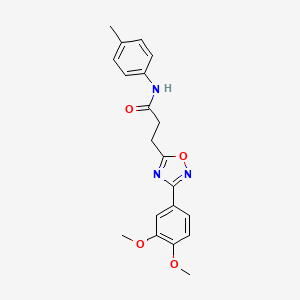
![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
